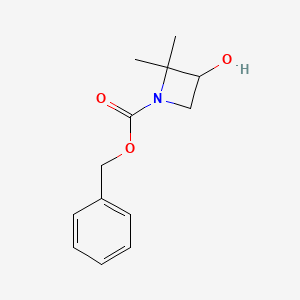
Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-hydroxy-2,2-dimethylazetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Benzyl 3-oxo-2,2-dimethylazetidine-1-carboxylate.
Reduction: Benzyl 3-hydroxy-2,2-dimethylazetidine-1-methanol.
Substitution: Various substituted benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylates depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-oxo-2,2-dimethylazetidine-1-carboxylate
- Benzyl 3-hydroxy-2,2-dimethylazetidine-1-methanol
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate is unique due to its specific azetidine ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Biological Activity
Benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an azetidine ring system, which is known for its ability to interact with various biological targets.
The biological activity of this compound has been linked to several mechanisms:
- Histone Deacetylase Inhibition : Studies have indicated that derivatives of this compound exhibit significant histone deacetylase (HDAC) inhibitory activity, which can lead to altered gene expression involved in cancer progression and inflammation .
- Antiviral Activity : Research highlights its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), suggesting that it may play a role in antiretroviral therapy by inhibiting viral replication .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| Histone Deacetylase Inhibition | Modulation of gene expression | |
| Antiviral (NNRTI) | Inhibition of reverse transcriptase | |
| Cytotoxic Effects | Induction of apoptosis in cancer cells |
Case Study 1: Cancer Cell Lines
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability in MDA-MB-231 breast cancer cells compared to non-cancerous MCF-10A cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent .
Case Study 2: Antiviral Properties
In another study focusing on NNRTIs, researchers employed structure-based drug design to identify this compound as a promising candidate. Molecular docking studies revealed strong binding affinities at the active site of reverse transcriptase, suggesting effective inhibition of HIV replication. This positions the compound as a viable option for further development in antiretroviral therapy .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
benzyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-13(2)11(15)8-14(13)12(16)17-9-10-6-4-3-5-7-10/h3-7,11,15H,8-9H2,1-2H3 |
InChI Key |
WIIXQDNCFGJHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1C(=O)OCC2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















